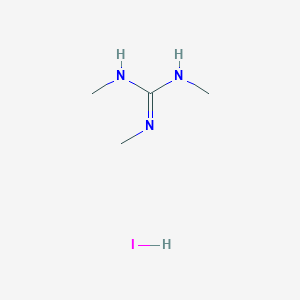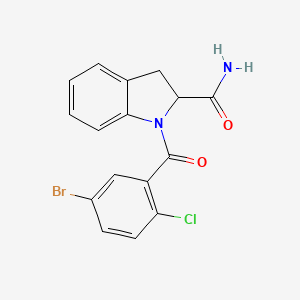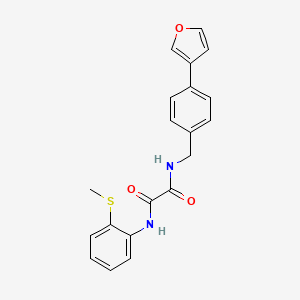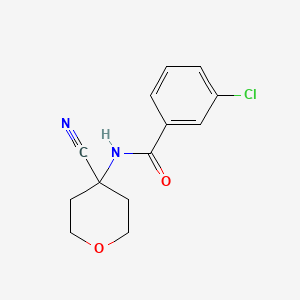
N,N',N''-trimethylguanidine hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N',N''-trimethylguanidine hydroiodide is a useful research compound. Its molecular formula is C4H12IN3 and its molecular weight is 229.065. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications
1,2,3-Trimethylguanidine hydroiodide, while not directly mentioned, is closely related to compounds such as 1,1,3,3-tetramethylguanidine, which has been identified as a highly effective catalyst for the cyanosilylation of various ketones and aldehydes. This process converts ketones and aldehydes to their corresponding cyanohydrin trimethylsilyl ethers with high efficiency, under solvent-free conditions, and at low catalyst loadings (Wang et al., 2006). This highlights the potential utility of trimethylguanidine hydroiodide derivatives in organic synthesis, particularly in catalysis.
Radiopharmaceutical Research
Metaiodobenzylguanidine (MIBG) is another compound related to trimethylguanidine hydroiodide, acting as an analog of norepinephrine and used extensively in radiopharmaceutical applications. Studies have shown its effectiveness in imaging and treating neuroectodermal tumors, with 131I-labeled MIBG used for therapeutic purposes. The behavior of MIBG in mimicking norepinephrine uptake and release offers valuable insights into adrenergic neuron function and injury, demonstrating the compound's significance in neuroendocrine research (Sisson et al., 1987).
Advanced Glycation Endproducts Inhibition
Aminoguanidine, a related derivative, has shown promise in inhibiting the formation of advanced glycation endproducts (AGEs), which are linked to various chronic diseases, including diabetes and aging-related complications. Its ability to scavenge reactive carbonyl species and inhibit AGE formation has implications for therapeutic strategies aimed at preventing diabetic complications and other AGE-related disorders (Thornalley, 2003).
Electrochemical Analysis
Research involving iodine monochloride as a volumetric reagent for the determination of various compounds, including aminoguanidine hydrochloride, showcases the role of trimethylguanidine hydroiodide in analytical chemistry. The sharp endpoint in visual titrations facilitated by this approach underscores the importance of these compounds in precise analytical measurements (Singh et al., 1958).
Propiedades
IUPAC Name |
1,2,3-trimethylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3.HI/c1-5-4(6-2)7-3;/h1-3H3,(H2,5,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZWLMPFFGWOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NC.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2694844.png)
![N-(3-chloro-4-fluorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2694846.png)


![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B2694852.png)
![N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B2694854.png)

![N-[1-(2-Methylphenyl)cyclopropyl]prop-2-enamide](/img/structure/B2694856.png)

![Diethyl {[(aminosulfonyl)amino]methylene}malonate](/img/structure/B2694858.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-4-methoxybenzenecarboxamide](/img/structure/B2694863.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2694867.png)
